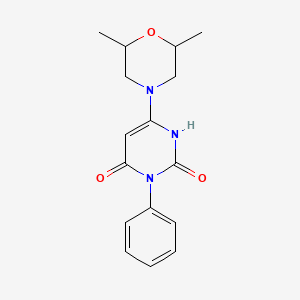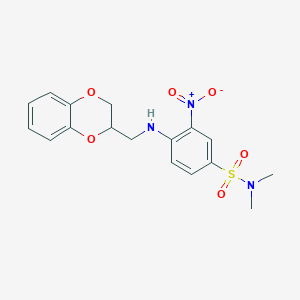![molecular formula C21H21FN4O3S B10807925 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione](/img/structure/B10807925.png)
6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This specific compound is notable for its potential pharmacological applications due to its unique structural features, which include a thiazole ring, a fluorobenzoyl group, and a cyclopropyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where a fluorobenzoyl chloride reacts with the thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazomethane or a similar reagent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities, are of significant interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cyclopropylamine: A simple cyclopropyl-containing compound with various applications.
Thiazole: A basic thiazole ring structure found in many bioactive molecules.
Uniqueness
6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione is unique due to its combination of structural features, including the thiazole ring, fluorobenzoyl group, and cyclopropyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for various scientific and industrial applications.
特性
分子式 |
C21H21FN4O3S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
6-amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21FN4O3S/c1-3-10-26-18(23)14(20(28)25(2)21(26)29)19-24-15(11-4-5-11)17(30-19)16(27)12-6-8-13(22)9-7-12/h6-9,11H,3-5,10,23H2,1-2H3 |
InChIキー |
ILLHHXFCYYULFJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)C)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)F)C4CC4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B10807847.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide](/img/structure/B10807852.png)
![[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B10807854.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B10807858.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B10807867.png)
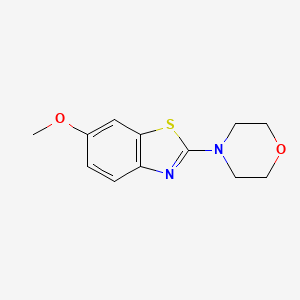
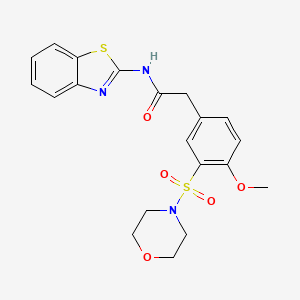
![2-[(4-Methylphenyl)methyl]-3-oxo-N-[(pyridin-3-YL)methyl]-2,3-dihydro-1H-isoindole-1-carboxamide](/img/structure/B10807884.png)
![N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10807887.png)
![2-(2-Bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B10807890.png)
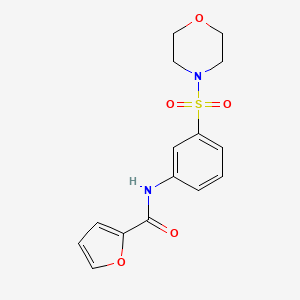
![N-benzyl-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B10807901.png)
